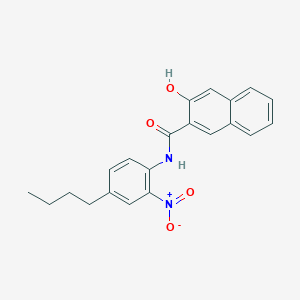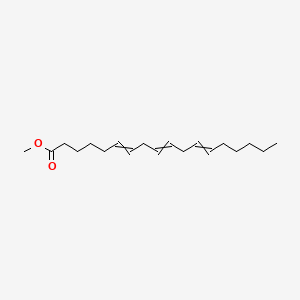
N-(4-butyl-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butyl-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with a hydroxyl group and a carboxamide group. The compound also contains a nitrophenyl group with a butyl substituent. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butyl-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of 4-butylphenol to introduce the nitro group, followed by coupling with 3-hydroxynaphthalene-2-carboxylic acid under amide formation conditions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
N-(4-butyl-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or further nitrated derivatives.
科学的研究の応用
N-(4-butyl-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its specific chemical properties.
作用機序
The mechanism of action of N-(4-butyl-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
- N-(4-butyl-2-nitrophenyl)acetamide
- 4-butyl-2-nitrophenol
- 3-hydroxynaphthalene-2-carboxamide
Uniqueness
N-(4-butyl-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to its combination of functional groups, which impart specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct profile of properties that can be leveraged in various applications, making it a valuable compound for research and development.
特性
分子式 |
C21H20N2O4 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
N-(4-butyl-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-2-3-6-14-9-10-18(19(11-14)23(26)27)22-21(25)17-12-15-7-4-5-8-16(15)13-20(17)24/h4-5,7-13,24H,2-3,6H2,1H3,(H,22,25) |
InChIキー |
NOUUKKFMJGUMLW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Furan-2-yl)-3-[(3-methylbutyl)amino]cyclohex-2-en-1-one](/img/structure/B12454591.png)
![N,N'-bis[(E)-thiophen-2-ylmethylidene]biphenyl-4,4'-diamine](/img/structure/B12454593.png)

![N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide](/img/structure/B12454607.png)
![2-methoxy-N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}benzamide](/img/structure/B12454614.png)

![4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12454628.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12454634.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12454646.png)
![4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12454649.png)
![4-chloro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12454657.png)

![10-hexanoyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454671.png)
![5-Bromo-2-{[(4-chlorophenyl)acetyl]amino}benzoic acid](/img/structure/B12454676.png)
